molecular formula C9H10ClNO3 B556623 3-Chloro-L-tyrosine CAS No. 7423-93-0

3-Chloro-L-tyrosine

Cat. No. B556623
CAS RN: 7423-93-0
M. Wt: 215.63 g/mol
InChI Key: ACWBBAGYTKWBCD-ZETCQYMHSA-N
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Description

3-Chloro-L-tyrosine is a derivative of L-tyrosine . It is formed from a reaction between the myeloperoxidase (MPO) product hypochlorous acid and L-tyrosine . It has been used as a biomarker of oxidative damage induced by MPO .


Synthesis Analysis

3-Chloro-L-tyrosine is formed from a reaction between the myeloperoxidase (MPO) product hypochlorous acid and L-tyrosine . It has been used in the enzymatic synthesis of halogen derivatives of aromatic amino acids labeled with hydrogen isotope .


Molecular Structure Analysis

The molecular formula of 3-Chloro-L-tyrosine is C9H10ClNO3 . Its average mass is 215.634 Da and its mono-isotopic mass is 215.034927 Da .


Chemical Reactions Analysis

3-Chloro-L-tyrosine is a specific marker of myeloperoxidase-catalyzed oxidation . It is markedly elevated in low-density lipoprotein isolated from human atherosclerotic intima .


Physical And Chemical Properties Analysis

The density of 3-Chloro-L-tyrosine is 1.5±0.1 g/cm3 . Its boiling point is 388.6±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 67.3±3.0 kJ/mol . The flash point is 188.8±27.9 °C . The index of refraction is 1.625 .

Scientific Research Applications

  • Biomarker for Inflammation and Chlorine Exposure :

  • Structural Studies and Synthesis :

    • Neutron diffraction techniques have been used to compare the crystal and molecular structures of L-tyrosine and its hydrochloride form, aiding in understanding the structural differences influenced by chlorine (Frey et al., 1973).
    • Controlled synthesis of labelled 3-L-chlorotyrosine has been achieved, useful for specific applications in biochemical research (Allevi et al., 2004).
  • Application in Nanoparticle Synthesis :

    • Tyrosine, including its chlorinated forms, can be used to synthesize stable silver nanoparticles in water, highlighting its role in nanotechnology (Selvakannan et al., 2004).
  • Biotechnological Production and Applications :

    • 3-CT, as a derivative of L-tyrosine, relates to the broader context of L-tyrosine's biotechnological production and applications in various industries (Lütke-Eversloh et al., 2007).
  • Other Biochemical Effects :

    • Studies have investigated the effects of 3-CT on biological systems, such as its role in antagonizing renal and gastric responses to atrial natriuretic peptide (Chen et al., 1994).

Safety And Hazards

3-Chloro-L-tyrosine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWBBAGYTKWBCD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315678
Record name 3-Chloro-L-tyrosine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-L-tyrosine

CAS RN

7423-93-0
Record name 3-Chloro-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7423-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorotyrosine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-L-tyrosine
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Record name 3-chloro-L-tyrosine
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Record name 3-CHLOROTYROSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
231
Citations
MG Fleszar, P Fortuna, M Zawadzki, B Kosyk… - Molecules, 2020 - mdpi.com
Quantification with satisfactory specificity and sensitivity of free 3-Nitro-l-tyrosine (3-NT), 3-Chloro-l-tyrosine (3-CT), and 3-Bromo-l-tyrosine (3-BT) in biological samples as potential …
Number of citations: 10 www.mdpi.com
T Nishio, Y Toukairin, T Hoshi, T Arai, M Nogami - Legal Medicine, 2021 - Elsevier
A simple and sensitive liquid chromatography coupled with electrospray ionization-tandem mass spectrometry (LC/ESI–MS/MS) method for the determination of 3-chloro-L-tyrosine (Cl-…
Number of citations: 6 www.sciencedirect.com
T Nishio, Y Toukairin, T Hoshi, T Arai, M Nogami - Legal Medicine, 2020 - Elsevier
… In this research, we developed an analytical method of 3-chloro-l-tyrosine (Cl-Tyr) in blood as a novel marker of chlorine poisoning utilizing gas chromatography–mass spectrometry (GC…
Number of citations: 7 www.sciencedirect.com
ML Nascimento, AS Alves, JAM Nascimento… - Carbon Trends, 2022 - Elsevier
… The reagents used were para-L-tyrosine (p-Tyr), meta-DL-tyrosine (m-Tyr), ortho-DL-tyrosine (o-Tyr), 3‑chloro-L-tyrosine (3-Cl-Tyr) and 3-nitro-L-tyrosine (3-NO 2 -Tyr) and all were …
Number of citations: 1 www.sciencedirect.com
TJ McCord, DR Smith, DW Winters… - Journal of Medicinal …, 1975 - ACS Publications
… For comparative purposes, the inhibitory activities of 3-fluorotyrosine (15), 3-chloro-l-tyrosine (… 3-Chloro-L-tyrosine (13). This compound was obtained from K & K Laboratories, Plainview, …
Number of citations: 19 pubs.acs.org
BS Crow, J Quiñones-González… - Journal of analytical …, 2016 - academic.oup.com
… and SLBP0477V), LCMS grade formic acid, 3-chloro-l-tyrosine (Cl-Tyr) and sodium hypochlorite … The internal standard 13 C 6 -3-chloro-l-tyrosine ( 13 C 6 -Cl-Tyr) was purchased from …
Number of citations: 25 academic.oup.com
M Pająk, K Pałka, E Winnicka… - Journal of Labelled …, 2016 - Wiley Online Library
… 5-Bromo-, 5-fluoro- and 6-fluoroindole, 2′-fluoro-, 2′-chloro-, 4′-chloro-(E)-cinnamic acid, 3′-fluoro- and 3′-chloro-L-tyrosine were from Alfa Aesar. Pyridoxal 5′-phosphate (PLP)…
M de Bruin-Hoegée, IM van Damme… - Chemical research in …, 2022 - ACS Publications
… m/z 250.1 → m/z 169.0 (CE = 30 eV) for di-Cl-Tyr, and m/z 222.0 → m/z 176.3 (CE = 15 eV) and m/z 222.0 → m/z 141.3 (CE = 25 eV) for the internal standard 13 C 6 -3-chloro-l-tyrosine. …
Number of citations: 3 pubs.acs.org
TT Mutahi, BJ Edagwa, FR Fronczek… - … Section E: Structure …, 2012 - scripts.iucr.org
… 3-Chloro-L-tyrosine is one the products that has been well characterized and used as a biomarker of HOCl formation in vivo (Crow, 1999; Pitt & Spickett, 2008; Winterbourn, 2002). Now, …
Number of citations: 1 scripts.iucr.org
MP Curtis, AJ Hicks, JW Neidigh - Chemical Research in …, 2011 - ACS Publications
The persistent activation of innate immune cells in chronic inflammation is gaining recognition as a contributing factor in a number of human diseases. A distinguishing feature of …
Number of citations: 42 pubs.acs.org

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